2-Butyl-2,4-dimethyl-1,3-dioxane
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Overview
Description
2-Butyl-2,4-dimethyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic acetals with a six-membered ring structure containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-2,4-dimethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and optimized reaction conditions ensures high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols or hydrocarbons .
Scientific Research Applications
2-Butyl-2,4-dimethyl-1,3-dioxane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-2,4-dimethyl-1,3-dioxane involves its ability to form stable cyclic structures. This stability is due to the presence of two oxygen atoms in the ring, which can participate in hydrogen bonding and other interactions. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-1,3-dioxolane
- 2-Butyl-4-phenyl-1,3-dioxolane
- 2-(4-tert-Butyl-phenyl)-5,5-dimethyl-1,3-dioxane
- 2-(4-Bromophenyl)-2-tert-butyl-1,3-dioxolane
Uniqueness
2-Butyl-2,4-dimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its butyl and dimethyl groups enhance its hydrophobicity and stability compared to other dioxanes and dioxolanes .
Properties
CAS No. |
61152-38-3 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-butyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-4-5-7-10(3)11-8-6-9(2)12-10/h9H,4-8H2,1-3H3 |
InChI Key |
OJNPEUTUBVMNQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OCCC(O1)C)C |
Origin of Product |
United States |
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